molecular formula C10H17NO2 B14827736 ethyl (1R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate

ethyl (1R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B14827736
M. Wt: 183.25 g/mol
InChI Key: UIFFSCXLBNDAFP-PZYMCFGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1R,4R)-3-aminobicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies This compound is characterized by its bicyclo[221]heptane framework, which is a common motif in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the use of functionalized (2S,4R)-4-aminoproline methyl esters. These esters undergo a 2-epimerization under basic conditions, followed by an intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group and a strong base as the promoter .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl (1R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Ethyl (1R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:

These compounds share the bicyclo[2.2.1]heptane framework but differ in their functional groups and stereochemistry, which can lead to different reactivity and applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (1R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h6-9H,2-5,11H2,1H3/t6-,7-,8?,9?/m1/s1

InChI Key

UIFFSCXLBNDAFP-PZYMCFGQSA-N

Isomeric SMILES

CCOC(=O)C1[C@@H]2CC[C@H](C2)C1N

Canonical SMILES

CCOC(=O)C1C2CCC(C2)C1N

Origin of Product

United States

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